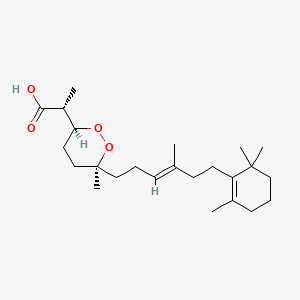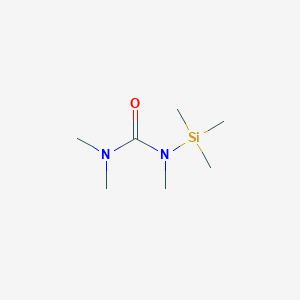![molecular formula C8H7N3 B14464429 1H-Pyrido[3,2-c][1,2]diazepine CAS No. 67434-45-1](/img/structure/B14464429.png)
1H-Pyrido[3,2-c][1,2]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido[3,2-c][1,2]diazepine is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures. This compound has garnered significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique arrangement of nitrogen atoms within the ring system imparts distinct chemical and biological properties, making it a valuable target for synthetic and therapeutic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrido[3,2-c][1,2]diazepine can be synthesized through various methods. One common approach involves the reaction of hydrazinoisocytosines with α,γ-diketoesters . This method typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature, to ensure high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that can be scaled up for large-scale manufacturing. These methods may include one-pot synthesis techniques, which streamline the production process by combining multiple reaction steps into a single operation . This approach not only enhances efficiency but also reduces the overall production cost.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrido[3,2-c][1,2]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and the conjugated ring system.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce amine or alkyl-substituted compounds.
Applications De Recherche Scientifique
1H-Pyrido[3,2-c][1,2]diazepine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrido[3,2-c][1,2]diazepine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific derivative and its intended application. For example, certain derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists of specific receptors.
Comparaison Avec Des Composés Similaires
- Pyrrolo[1,2-a][1,3]diazepines
- Imidazo[1,2-a]pyrimidines
- Pyrido[1,2-a]pyrimidines
- Azepines
- Benzodiazepines
- Oxazepines
- Thiazepines
Propriétés
Numéro CAS |
67434-45-1 |
|---|---|
Formule moléculaire |
C8H7N3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
1H-pyrido[3,2-c]diazepine |
InChI |
InChI=1S/C8H7N3/c1-4-8-7(9-5-1)3-2-6-10-11-8/h1-6,11H |
Clé InChI |
VCJCULBSFIZKLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=NN2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



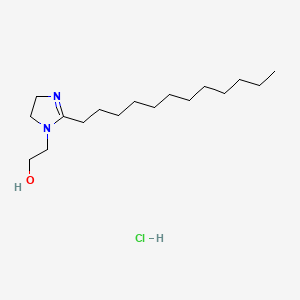
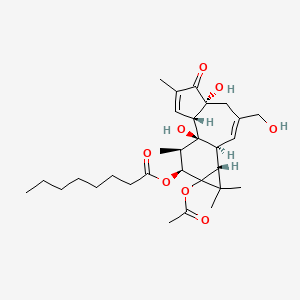
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)

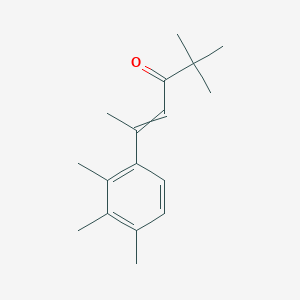
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)
![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)
